(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine
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Overview
Description
(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a propylidene chain, which is further substituted with a methyl group and a 4-methylphenylsulfanyl group
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine typically involves the reaction of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine shares structural similarities with other hydroxylamine derivatives and sulfanyl-substituted compounds.
- Examples include (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}amine and (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}oxime.
Uniqueness
- The presence of both the hydroxylamine and sulfanyl groups in this compound makes it unique compared to other similar compounds.
- This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(NE)-N-[2-methyl-2-(4-methylphenyl)sulfanylpropylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-9-4-6-10(7-5-9)14-11(2,3)8-12-13/h4-8,13H,1-3H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPQSUOWUKDQRS-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)(C)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC(C)(C)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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